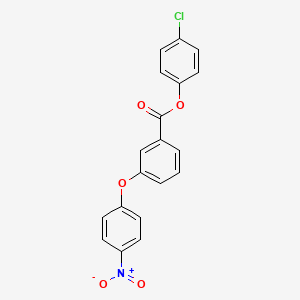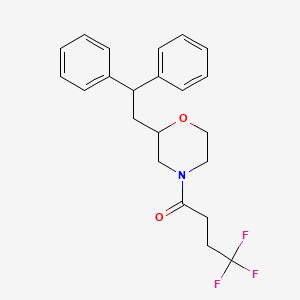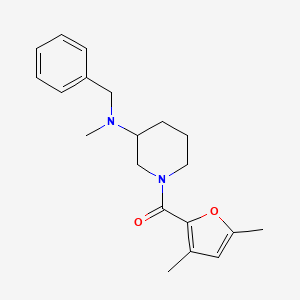
4-chlorophenyl 3-(4-nitrophenoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chlorophenyl 3-(4-nitrophenoxy)benzoate, also known as CNB or chlornitrofen, is a chemical compound that belongs to the family of herbicides. It was first synthesized in the 1960s and has been widely used in agriculture to control the growth of weeds. CNB is a selective herbicide that targets broadleaf weeds and has been found to be effective against several types of crops, including soybeans, cotton, and corn. In recent years, CNB has gained attention in scientific research due to its potential applications in the field of cancer treatment.
Mécanisme D'action
The mechanism of action of 4-chlorophenyl 3-(4-nitrophenoxy)benzoate involves the inhibition of the enzyme Hsp90, which is involved in the folding and stabilization of several proteins that are essential for cancer cell growth and survival. By inhibiting Hsp90, 4-chlorophenyl 3-(4-nitrophenoxy)benzoate disrupts the function of these proteins, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
4-chlorophenyl 3-(4-nitrophenoxy)benzoate has been found to have several biochemical and physiological effects. In addition to its anti-cancer properties, 4-chlorophenyl 3-(4-nitrophenoxy)benzoate has been found to have anti-inflammatory and antioxidant effects. It has also been found to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-chlorophenyl 3-(4-nitrophenoxy)benzoate is its selectivity towards broadleaf weeds, making it an effective herbicide for several types of crops. In addition, 4-chlorophenyl 3-(4-nitrophenoxy)benzoate has been found to have low toxicity to humans and animals, making it a safe compound to work with in the laboratory. However, one of the limitations of 4-chlorophenyl 3-(4-nitrophenoxy)benzoate is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research on 4-chlorophenyl 3-(4-nitrophenoxy)benzoate. One potential direction is the development of new cancer therapies based on the inhibition of Hsp90. Another direction is the investigation of the potential use of 4-chlorophenyl 3-(4-nitrophenoxy)benzoate in the treatment of neurodegenerative diseases. Additionally, further research is needed to better understand the biochemical and physiological effects of 4-chlorophenyl 3-(4-nitrophenoxy)benzoate and its potential applications in other areas.
Méthodes De Synthèse
The synthesis of 4-chlorophenyl 3-(4-nitrophenoxy)benzoate involves several chemical reactions. The process starts with the synthesis of 4-chlorophenol, which is then reacted with 3-(4-nitrophenoxy)benzoic acid in the presence of a catalyst to form 4-chlorophenyl 3-(4-nitrophenoxy)benzoate. The final product is then purified using various methods, including recrystallization and chromatography.
Applications De Recherche Scientifique
4-chlorophenyl 3-(4-nitrophenoxy)benzoate has been found to have potential applications in the field of cancer treatment. Several studies have shown that 4-chlorophenyl 3-(4-nitrophenoxy)benzoate can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 4-chlorophenyl 3-(4-nitrophenoxy)benzoate has been found to be effective against drug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
(4-chlorophenyl) 3-(4-nitrophenoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClNO5/c20-14-4-8-17(9-5-14)26-19(22)13-2-1-3-18(12-13)25-16-10-6-15(7-11-16)21(23)24/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOPGQUXLFBZDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl) 3-(4-nitrophenoxy)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2,2-dimethylpropyl)-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6080698.png)
![1-cyclopentyl-5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6080706.png)
![dimethyl 5-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}isophthalate](/img/structure/B6080715.png)
![4-({5-[1-(cyclopentylcarbonyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)-1,4-oxazepane](/img/structure/B6080722.png)
![5-(2,3-dichlorophenyl)-N-[2-(difluoromethoxy)phenyl]-2-furamide](/img/structure/B6080726.png)
![N-(2-methylphenyl)-N'-{1-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B6080729.png)

![2-[3-amino-5-(methylthio)-4H-1,2,4-triazol-4-yl]-N-(3-chlorophenyl)butanamide](/img/structure/B6080738.png)
![7-(4-isopropylbenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6080745.png)



![1-(2-chlorobenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6080789.png)
